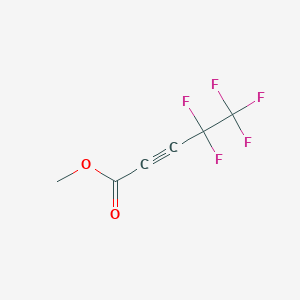
Methyl 4,4,5,5,5-pentafluoropent-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,4,5,5,5-pentafluoropent-2-ynoate is an organic compound characterized by the presence of a methyl ester group and a pentafluorinated alkyne. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4,5,5,5-pentafluoropent-2-ynoate typically involves the reaction of pentafluoropropene with acetylene in the presence of a catalyst. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4,5,5,5-pentafluoropent-2-ynoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperatures.
Major Products
The major products formed from these reactions include carboxylic acids, alkenes, alkanes, and various substituted derivatives, depending on the reaction pathway chosen.
Scientific Research Applications
Methyl 4,4,5,5,5-pentafluoropent-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4,4,5,5,5-pentafluoropent-2-ynoate involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and interaction with enzymes and other proteins. The pathways involved often include the formation of reactive intermediates that can participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4,5,5,5-pentafluoropent-2-ynoate
- Methyl pent-4-ynoate
Uniqueness
Methyl 4,4,5,5,5-pentafluoropent-2-ynoate is unique due to its high degree of fluorination, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications where these properties are desired.
Properties
CAS No. |
104721-32-6 |
|---|---|
Molecular Formula |
C6H3F5O2 |
Molecular Weight |
202.08 g/mol |
IUPAC Name |
methyl 4,4,5,5,5-pentafluoropent-2-ynoate |
InChI |
InChI=1S/C6H3F5O2/c1-13-4(12)2-3-5(7,8)6(9,10)11/h1H3 |
InChI Key |
VTBVSMHDFSNWBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















